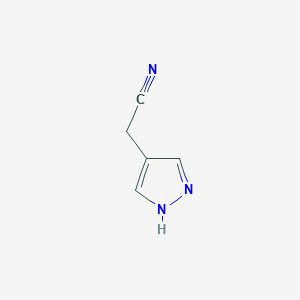

2-(1H-pyrazol-4-yl)acetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

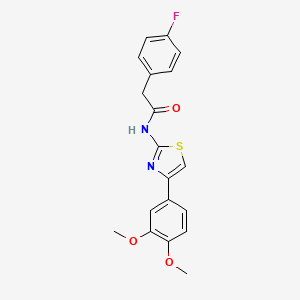

2-(1H-pyrazol-4-yl)acetonitrile is a chemical compound with the molecular formula C5H6N4 . It is a derivative of pyrazole, a class of compounds that are particularly useful in organic synthesis .

Synthesis Analysis

The synthesis of this compound and its derivatives has been the subject of various studies. For instance, a Friedel–Crafts approach provided a reliable access to the key intermediate, subsequently followed by a Suzuki–Miyaura cross-coupling . Another study reported the use of different acyl bromides under specific conditions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, IR spectrum and NMR spectrum have been used to analyze the structure of similar compounds .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and depend on the specific conditions and reagents used. For example, one study reported the use of different acyl bromides under specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, it has a molecular weight of 121.14 g/mol . More detailed properties such as density and boiling point are also available .Wissenschaftliche Forschungsanwendungen

Synthesis and Heterocyclic Chemistry

Pyrazole derivatives, including 2-(1H-pyrazol-4-yl)acetonitrile, play a crucial role in the synthesis of biologically active compounds. They serve as key synthons in organic synthesis due to their versatility and presence in a wide range of bioactive molecules. Pyrazole scaffolds are employed in the creation of compounds with anticancer, anti-inflammatory, analgesic, and antimicrobial properties, among others. The methodologies for synthesizing these heterocycles often involve condensation followed by cyclization, utilizing reagents like phosphorus oxychloride and hydrazine. These strategies facilitate the annelation of different heterocyclic nuclei with pyrazoles, extending the categories of heterocyclic systems with potential biological activities (Dar & Shamsuzzaman, 2015).

Biological Activities

Pyrazole-based compounds, including those derived from this compound, exhibit a broad spectrum of biological activities. These include antimicrobial, antifungal, antiviral, and antioxidant properties. The synthesis of novel pyrazole derivatives under various conditions, including microwave irradiation, has shown these compounds to possess significant physical and chemical properties that are relevant for applications in agrochemical and pharmaceutical industries. The structural diversity of pyrazole derivatives allows for extensive exploration in drug discovery and development, underscoring the importance of this heterocyclic scaffold in medicinal chemistry (Sheetal et al., 2018).

Neurodegenerative Diseases

Pyrazoline, closely related to pyrazoles, exhibits potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds containing the pyrazoline ring have been identified as inhibitors of acetylcholinesterase and monoamine oxidase, enzymes implicated in the pathophysiology of these disorders. The neuroprotective properties of these compounds highlight the significance of pyrazole-related heterocycles in the development of therapeutic agents for neurodegenerative conditions (Ahsan et al., 2022).

Anticancer Research

Pyrazoline derivatives are explored for their anticancer potential, emphasizing the versatility of pyrazole scaffolds in drug design. The synthesis of pyrazoline derivatives has been associated with significant biological effects, particularly in anticancer activity. This research area remains a focal point, with pyrazole moieties serving as a promising scaffold for the discovery and development of new anticancer agents. The review of pyrazoline derivatives from patent literature (2000-2021) discussing Anticancer activity indicates ongoing interest and potential in this field (Ray et al., 2022).

Safety and Hazards

Zukünftige Richtungen

The future directions for the study and application of 2-(1H-pyrazol-4-yl)acetonitrile and its derivatives are promising. Pyrazole derivatives are one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Wirkmechanismus

Target of Action

Compounds of the pyrazole series are known to exhibit a wide range of pharmacological properties . They are components of many medicines with anti-inflammatory, antidiabetic, analgesic, antitumor, and other pharmacological properties .

Mode of Action

It is suggested that the biological activity of small molecules containing both pyrazole and benzimidazole fragments is the subject of extensive and detailed studies .

Biochemical Pathways

Compounds of the pyrazole series are known to interact with various biochemical pathways, leading to their wide range of pharmacological effects .

Result of Action

Compounds of the pyrazole series are known to exhibit a wide range of pharmacological properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage temperature can affect the stability of a compound . .

Eigenschaften

IUPAC Name |

2-(1H-pyrazol-4-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c6-2-1-5-3-7-8-4-5/h3-4H,1H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEJDOAPQGNKAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1195672-98-0 |

Source

|

| Record name | 2-(1H-pyrazol-4-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2534847.png)

![Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide](/img/structure/B2534848.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2534853.png)

![6-Methyl-1,6-diazaspiro[3.3]heptane;dihydrochloride](/img/structure/B2534856.png)

![2-iodo-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2534864.png)

![(3S,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid;hydrochloride](/img/structure/B2534865.png)